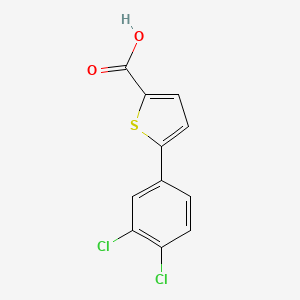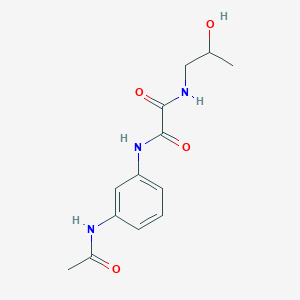
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is an organic compound with a unique structure and properties. It is a part of the benzyloxy group and is composed of three chlorine atoms, two phenyl rings, and a tolylsulfanyl group. It is a highly reactive compound, which is used in the synthesis of various organic compounds. It is also used in the research of various scientific applications.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives, including compounds structurally related to "1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone," have been identified as potent radical scavengers. They exhibit significant antioxidant properties, which are crucial for neutralizing active oxygen species and preventing free radical-induced cell impairment. This function is vital in delaying or inhibiting the onset of various diseases linked to oxidative stress, suggesting a potential therapeutic application for related compounds in managing inflammation, diabetes, and cancer (Yadav et al., 2014).
Enzyme-mediated Degradation of Pollutants
Research into the enzymatic degradation of organic pollutants has highlighted the utility of redox mediators in enhancing the efficiency of this process. Compounds similar to "1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone" may serve as substrates or modulators in enzymatic reactions aimed at remediating environmental contaminants. Such applications underscore the importance of these compounds in developing more effective and environmentally friendly waste treatment technologies (Husain & Husain, 2007).
Biological Activities and Clinical Applications
Benzoxaboroles, compounds related to the one , have been explored for their biological activities and potential clinical applications. These investigations reveal that certain benzoxaboroles possess antimicrobial, antifungal, and anticancer properties, indicating a promising avenue for developing new therapeutic agents. The ability of these compounds to bind hydroxyl groups makes them suitable as molecular receptors for sugars and glycoconjugates, further emphasizing their potential in medical research and drug development (Adamczyk-Woźniak et al., 2009).
Advanced Oxidation Processes
The study of advanced oxidation processes (AOPs) for the degradation of various compounds, including pharmaceuticals like acetaminophen, has shed light on the importance of understanding the chemical behavior of related compounds. By examining the degradation pathways, by-products, and biotoxicity of these processes, researchers can better assess the environmental impact and safety of disposing of such compounds. This area of research is critical for environmental protection and the development of safer pharmaceutical disposal methods (Qutob et al., 2022).
Environmental Impact and Toxicology
Understanding the environmental persistence and toxicological impact of compounds like DDT and its derivatives provides insight into the broader implications of chemical pollutants. This knowledge is essential for developing strategies to mitigate the environmental and health risks associated with such compounds, highlighting the need for continued research in environmental toxicology and pharmacology (Burgos-Aceves et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzyloxy carbonimidoyl dicyanide (bcd) derivatives, have been found to inhibit the type iii secretion system (t3ss) in many gram-negative bacterial pathogens . The T3SS is a critical virulence determinant in these pathogens and an attractive target for novel anti-virulence drugs .
Biochemical Pathways
The inhibition of the T3SS can affect multiple biochemical pathways. The T3SS is responsible for the secretion of effector proteins that suppress host immunity and promote bacterial invasion and dissemination . By blocking this system, the compound could disrupt these processes, leading to a reduction in bacterial virulence.
Result of Action
The result of the compound’s action would likely be a reduction in the virulence of the targeted bacteria. For example, BCD03 was found to dramatically reduce the pathogenicity of Acidovorax citrulli on melon seedlings . Similar effects could be expected from 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone.
Propriétés
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-(3-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O2S/c1-15-3-2-4-19(11-15)27-14-22(25)17-6-8-18(9-7-17)26-13-16-5-10-20(23)21(24)12-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIPSQZZBPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)


![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)
![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957017.png)